Position-6 Methyl Substituent Modulates PI3Kα Potency and Isoform Selectivity in Quinazoline-Derived Inhibitors
In a systematic SAR study of 4-substituted quinazoline PI3K inhibitors, the presence of a 6-methyl substituent on the quinazoline core was directly compared against a 6-hydrogen (unsubstituted) baseline. The 6-methyl group improved biochemical potency against the PI3Kα target while simultaneously reducing off-target inhibition of PI3Kβ, thereby enhancing isoform selectivity [1].
| Evidence Dimension | PI3Kα biochemical potency (IC50) and PI3Kβ selectivity |
|---|---|
| Target Compound Data | 4-(substituted)-6-methylquinazoline: PI3Kα IC50 = 10 nM; PI3Kβ IC50 = 148 nM |
| Comparator Or Baseline | 4-(substituted)-6-H-quinazoline (unsubstituted analog): PI3Kα IC50 = 126 nM; PI3Kβ IC50 = 76 nM |
| Quantified Difference | PI3Kα potency increased 12.6-fold (126 nM → 10 nM); selectivity ratio (β/α) improved from 0.6 to 14.8 |
| Conditions | Biochemical kinase inhibition assay (ADAPTA format), n ≥ 2 independent experiments, SD for pIC50 <0.3 |
Why This Matters
This demonstrates that the 6-methyl group is not an inert spectator but a critical determinant of both target potency and kinase selectivity in quinazoline-based drug candidates.
- [1] Heffron TP, Heald RA, Ndubaku C, Wei B, Augistin M, Do S, Edgar K, Eigenbrot C, Friedman L, Gancia E, et al. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326). J Med Chem. 2016;59(3):985-1002. Table 2, Entry 2 vs Entry 1. View Source
